Ethyl (4-isocyanatophenyl)acetate
Overview
Description
Ethyl (4-isocyanatophenyl)acetate is an organic compound with the molecular formula C11H11NO3. It is characterized by the presence of an isocyanate group (-N=C=O) attached to a phenyl ring, which is further connected to an ethyl acetate moiety. This compound is used in various chemical syntheses and industrial applications due to its unique reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (4-isocyanatophenyl)acetate can be synthesized through several methods. One common approach involves the reaction of 4-isocyanatobenzoic acid with ethyl chloroacetate in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. Solvents such as toluene or dichloromethane are commonly used, and the reaction is carried out at elevated temperatures to accelerate the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
Ethyl (4-isocyanatophenyl)acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isocyanate group can react with nucleophiles such as amines or alcohols to form ureas or carbamates, respectively.
Hydrolysis: In the presence of water or aqueous acids, the ester group can be hydrolyzed to form the corresponding carboxylic acid and ethanol.
Addition Reactions: The isocyanate group can participate in addition reactions with compounds containing active hydrogen atoms, such as water or alcohols, to form carbamic acids or esters
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Hydrolysis: Acidic or basic conditions are employed, with common reagents including hydrochloric acid or sodium hydroxide.
Addition Reactions: Solvents such as dichloromethane or tetrahydrofuran are used, and the reactions are often performed at low temperatures to control the exothermic nature of the process
Major Products Formed
Ureas and Carbamates: Formed through nucleophilic substitution reactions with amines and alcohols.
Carboxylic Acids and Alcohols: Resulting from the hydrolysis of the ester group.
Carbamic Acids and Esters: Produced through addition reactions with water or alcohols
Scientific Research Applications
Ethyl (4-isocyanatophenyl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its reactivity and ability to form stable linkages
Mechanism of Action
The mechanism of action of ethyl (4-isocyanatophenyl)acetate involves its reactive isocyanate group, which can form covalent bonds with nucleophilic sites on target molecules. This reactivity allows it to modify proteins, enzymes, and other biomolecules, thereby altering their function and activity. The compound can also participate in polymerization reactions, forming cross-linked networks that enhance the mechanical properties of materials .
Comparison with Similar Compounds
Ethyl (4-isocyanatophenyl)acetate can be compared with other isocyanate-containing compounds, such as:
Mthis compound: Similar structure but with a methyl group instead of an ethyl group, leading to slightly different reactivity and solubility.
Phenyl isocyanate: Lacks the ester group, making it less versatile in certain synthetic applications.
Ethyl isocyanate: Contains only the isocyanate group without the phenyl ring, resulting in different chemical properties and reactivity .
This compound stands out due to its combination of an isocyanate group and an ester moiety, providing unique reactivity and versatility in various chemical and industrial applications.
Properties
IUPAC Name |
ethyl 2-(4-isocyanatophenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-2-15-11(14)7-9-3-5-10(6-4-9)12-8-13/h3-6H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJCNECDZVRTPNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00649175 | |
Record name | Ethyl (4-isocyanatophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00649175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
827629-60-7 | |
Record name | Ethyl (4-isocyanatophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00649175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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